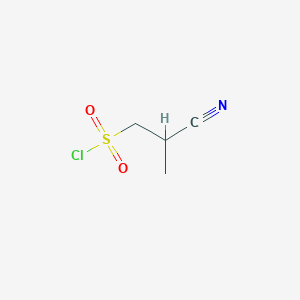
2-Cyano-2-methylethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Cyano-2-methylethane-1-sulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride. The process is carried out under controlled conditions, with the temperature maintained at 95°C throughout the addition of thionyl chloride . The product is then distilled under reduced pressure to obtain a high-purity compound .
Chemical Reactions Analysis
2-Cyano-2-methylethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
2-Cyano-2-methylethane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is utilized as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: This compound is used in the modification of biomolecules for research purposes.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-2-methylethane-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2-Cyano-2-methylethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
Methanesulfonyl Chloride: Similar in structure but lacks the cyano group, making it less versatile in certain applications.
Ethanesulfonyl Chloride: Another related compound, but with different reactivity and selectivity profiles.
Propane-1-sulfonyl Chloride: Similar in function but with a different carbon chain length, affecting its chemical properties.
Properties
Molecular Formula |
C4H6ClNO2S |
|---|---|
Molecular Weight |
167.61 g/mol |
IUPAC Name |
2-cyanopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClNO2S/c1-4(2-6)3-9(5,7)8/h4H,3H2,1H3 |
InChI Key |
LICMWJLCUCDDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-N-[3-(4-phenoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanamide](/img/structure/B12305700.png)

![7-[2,6-Dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B12305715.png)
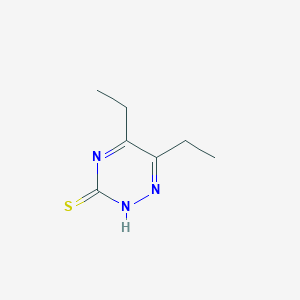
![ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12305741.png)
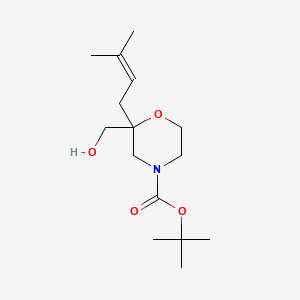

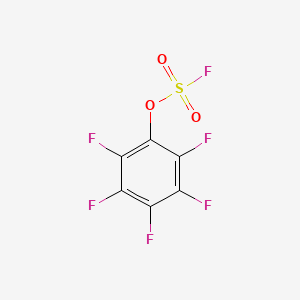
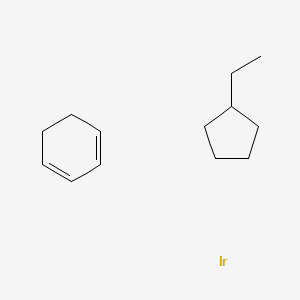
![Potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B12305782.png)
![rac-ethyl (3aR,8aS)-decahydrocyclohepta[b]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12305792.png)
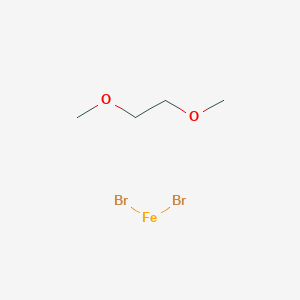
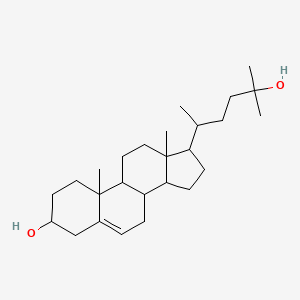
![rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis](/img/structure/B12305800.png)
